5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine
Overview
Description
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its potential pharmacological properties, including anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine is the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This site is an attractive target for antiviral chemotherapy .
Mode of Action
This compound binds within the LEDGF/p75-binding site, promoting aberrant multimerization of the integrase enzyme . This interaction inhibits the normal function of the enzyme, thereby inhibiting HIV-1 replication .
Biochemical Pathways
It is known that the compound interferes with the normal function of the hiv-1 integrase enzyme, which plays a crucial role in the replication of the hiv-1 virus .
Result of Action
The result of the action of this compound is the inhibition of HIV-1 replication . By binding to the LEDGF/p75-binding site on the HIV-1 integrase enzyme, the compound prevents the normal function of the enzyme, thereby inhibiting the replication of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine typically involves multi-step processes. One common method includes the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations . Another approach involves the condensation of 4-piperidone monohydrate hydrochloride, followed by cyclization and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield amine or alcohol derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: This compound has similar structural features but includes a benzyl group, which may alter its biological activity.
1,5-Naphthyridine derivatives: These compounds have a different arrangement of nitrogen atoms in the ring system and exhibit different biological activities.
Uniqueness
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine is unique due to its specific arrangement of nitrogen atoms and its tetrahydro structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANOVAGPFVXCPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693127 | |
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948306-78-3 | |
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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